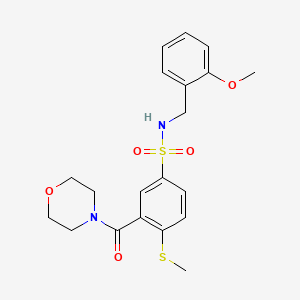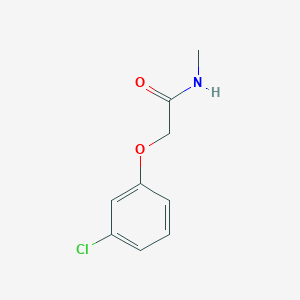![molecular formula C18H20N2O3S B4840049 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide
説明
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
科学的研究の応用
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound for studying the role of protein-protein interactions in various biological processes. N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A has been shown to inhibit the interaction between two proteins, which has led to the identification of new therapeutic targets for various diseases.
作用機序
The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A involves the inhibition of protein-protein interactions. Specifically, N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A binds to a specific site on one of the proteins involved in the interaction, preventing the interaction from occurring. This disruption of protein-protein interactions can have downstream effects on various biological processes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A depend on the specific protein-protein interaction that it inhibits. In some cases, the inhibition of the interaction can lead to changes in cellular signaling pathways, resulting in altered gene expression and cellular behavior. In other cases, the inhibition of the interaction can lead to changes in protein localization or stability, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A in lab experiments is its specificity for protein-protein interactions. This specificity allows researchers to study the role of specific interactions in various biological processes. Additionally, the synthesis method for N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A has been optimized to produce high purity and yield, making it a reliable tool compound for research.
However, there are also limitations to using N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A in lab experiments. One limitation is that the effects of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A may be context-dependent, meaning that its effects may vary depending on the cellular context in which it is used. Additionally, the inhibition of specific protein-protein interactions may have unintended effects on other cellular processes, making it important for researchers to carefully consider the downstream effects of using N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A.
将来の方向性
There are many potential future directions for research involving N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A. One area of interest is the identification of new protein-protein interactions that can be targeted by N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A. Additionally, researchers may investigate the effects of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A in various disease models, such as cancer or neurodegenerative diseases. Finally, the development of new synthesis methods for N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A may lead to improved purity and yield, making it an even more valuable tool compound for scientific research.
Conclusion
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A is a small molecule inhibitor that has shown promising results in various scientific research applications. Its specificity for protein-protein interactions makes it a valuable tool for studying the role of specific interactions in various biological processes. While there are limitations to using N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide A in lab experiments, its potential for future research makes it an interesting topic for further investigation.
特性
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-8-16(9-7-14)24(22,23)19-12-10-18(21)20-13-11-15-4-2-3-5-17(15)20/h2-9,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOTZYVAYPIUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)

![N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4839993.png)
![N-(2-tert-butylcyclohexyl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840000.png)
![3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4840005.png)
![N,N-diethyl-N'-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine dihydrochloride](/img/structure/B4840009.png)

![N-isopropyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4840021.png)
![2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4840026.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4840062.png)
![7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)


![ethyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B4840093.png)